

Physical and chemical properties of 4-Phenylthiosemicarbazide

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Compound of Interest

Compound Name: **4-Phenylthiosemicarbazide**

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An In-depth Technical Guide to **4-Phenylthiosemicarbazide**: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

4-Phenylthiosemicarbazide is a versatile organic compound belonging to the thiosemicarbazide family. It serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds and Schiff bases, which exhibit significant pharmacological potential. [1] Its derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Phenylthiosemicarbazide**, along with detailed experimental protocols and logical workflows to support researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **4-Phenylthiosemicarbazide** are summarized below, providing essential data for its handling, characterization, and application in research and synthesis.

Table 1: General and Physical Properties of 4-Phenylthiosemicarbazide

Property	Value	Reference(s)
IUPAC Name	N- e Phenylhydrazinecarbothioamid	[2]
CAS Number	5351-69-9	[5]
Molecular Formula	C ₇ H ₉ N ₃ S	[5]
Molecular Weight	167.23 g/mol	[2][5]
Appearance	White to light yellow crystalline powder	[2][6]
Melting Point	138-141 °C	[2][6]
Boiling Point	287.4 ± 23.0 °C at 760 mmHg	
Density	1.3 ± 0.1 g/cm ³	
Solubility	Soluble in methanol (50 mg/mL, clear)	[6][7]
Flash Point	127.6 ± 22.6 °C	

**Table 2: Spectroscopic Data of 4-
Phenylthiosemicarbazide**

Spectroscopic Technique	Key Peaks/Shifts	Reference(s)
¹ H NMR (DMSO-d ₆)	δ 9.6 (s, 1H, NH), δ 9.11 (s, 1H, NH), δ 7.65 (d, 2H, Ar-H), δ 7.30 (t, 2H, Ar-H), δ 7.10 (t, 1H, Ar-H), δ 4.8 (s, 2H, NH ₂)	[8]
¹³ C NMR	Data available but requires specific database access.	[9]
Infrared (IR) (KBr)	Bands corresponding to N-H, C=S, and aromatic C-H stretching and bending vibrations.	[1]
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z 167.	[8]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of **4-Phenylthiosemicarbazide** in a laboratory setting.

Synthesis of 4-Phenylthiosemicarbazide

The most common and direct method for the synthesis of **4-Phenylthiosemicarbazide** involves the reaction of phenyl isothiocyanate with hydrazine hydrate.[10]

Materials:

- Phenyl isothiocyanate
- Hydrazine hydrate
- Ethanol

Procedure:

- Dissolve phenyl isothiocyanate in ethanol in a round-bottom flask.

- Slowly add hydrazine hydrate to the solution while stirring at room temperature.[10]
- Continue stirring the reaction mixture. The product will precipitate out of the solution.
- Collect the precipitate by filtration.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials.
- Dry the purified **4-Phenylthiosemicarbazide**.

This reaction is a nucleophilic addition of the hydrazine to the electrophilic carbon of the isothiocyanate.[10]

Synthesis of Thiosemicarbazone Derivatives

4-Phenylthiosemicarbazide is a key precursor for the synthesis of thiosemicarbazones, which are known for their biological activities.[1][11]

Materials:

- **4-Phenylthiosemicarbazide**
- An appropriate aldehyde or ketone
- Methanol
- Catalytic amount of acid (optional)

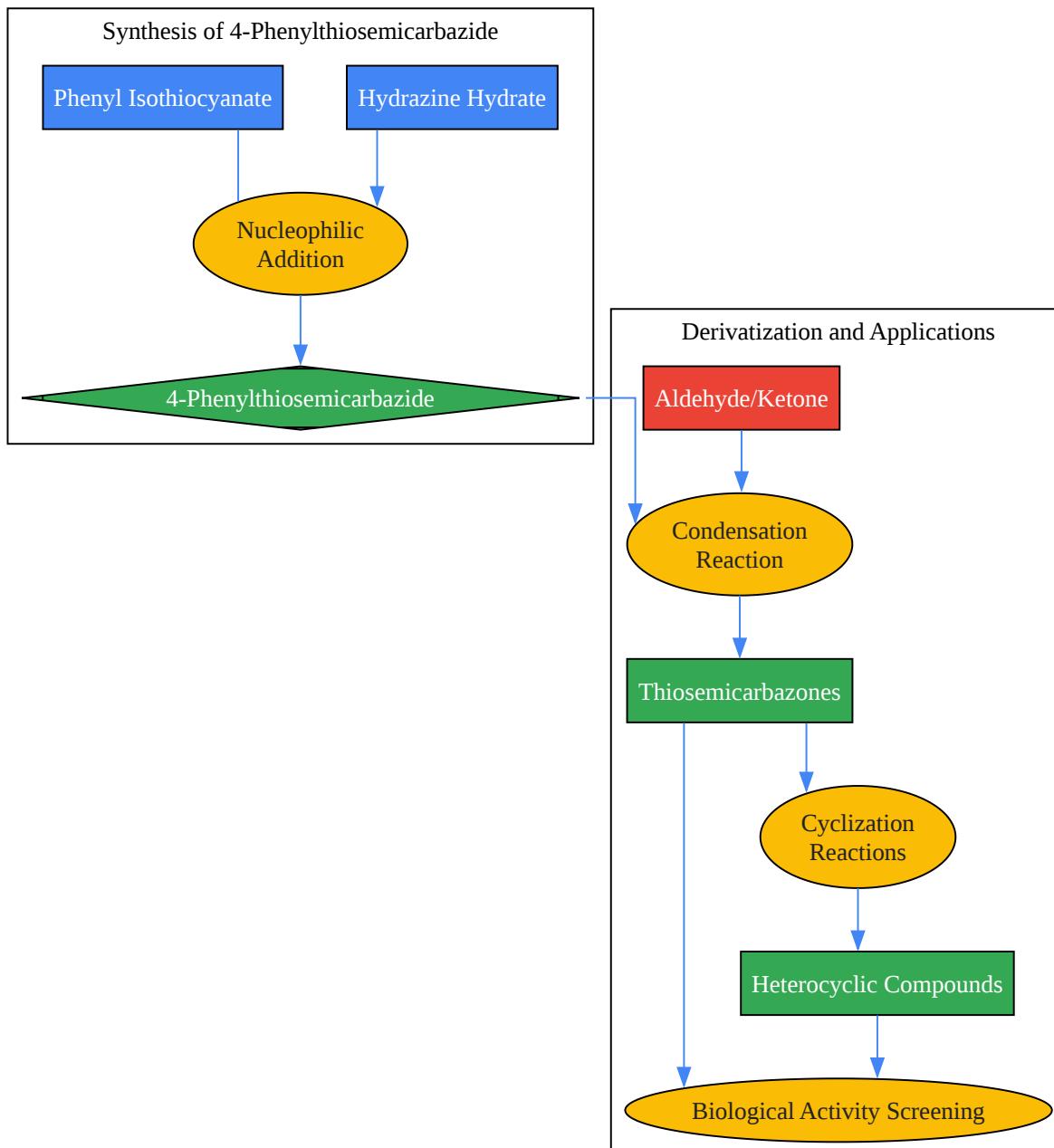
Procedure:

- Dissolve **4-Phenylthiosemicarbazide** in methanol in a round-bottom flask.
- Add a solution of the desired aldehyde or ketone in methanol to the flask.
- If necessary, add a few drops of a catalytic acid (e.g., glacial acetic acid) to facilitate the reaction.
- Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.

- Upon completion, cool the reaction mixture to allow the thiosemicarbazone product to crystallize.
- Filter the solid product, wash it with cold methanol, and dry it.

Logical and Experimental Workflows

Visualizing the synthesis and subsequent reactions of **4-Phenylthiosemicarbazide** can aid in understanding its chemical utility.



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Caption: Synthetic pathway and derivatization of **4-Phenylthiosemicarbazide**.

Reactivity and Applications in Drug Development

4-Phenylthiosemicarbazide is a valuable building block in organic synthesis, primarily due to the reactivity of its terminal amino group and the thione moiety.

- Formation of Thiosemicarbazones: The most prominent reaction is its condensation with aldehydes and ketones to form the corresponding thiosemicarbazones.^{[1][11]} This reaction is straightforward and often proceeds in high yield. The resulting thiosemicarbazones are a class of compounds extensively studied for their wide range of biological activities.^[1]
- Synthesis of Heterocycles: The thiosemicarbazone derivatives of **4-Phenylthiosemicarbazide** can undergo cyclization reactions to form various heterocyclic systems, such as thiazolidinones and thiazoles.^[10] These heterocyclic scaffolds are prevalent in many pharmaceutically active compounds.
- Biological Significance: **4-Phenylthiosemicarbazide** and its derivatives have demonstrated a spectrum of biological effects, including:
 - Anticancer Activity: Certain derivatives have shown efficacy against various cancer cell lines.^[3]
 - Antimicrobial Activity: The thiosemicarbazide moiety is associated with antibacterial and antifungal properties.^[2]
 - Antitubercular Activity: Some derivatives have been investigated for their potential against *Mycobacterium bovis*.^{[1][11]}

The diverse biological profile of **4-Phenylthiosemicarbazide** derivatives makes them attractive candidates for further investigation in drug discovery and development programs. The ease of synthesis and the potential for structural modification allow for the creation of large libraries of compounds for screening and optimization.

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